3,3'-Dimethylazoxybenzene

Overview

Description

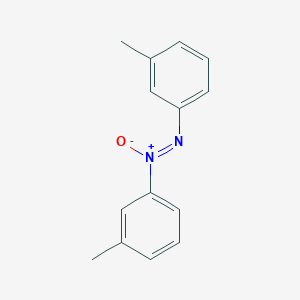

3,3'-Dimethylazoxybenzene is an aromatic azoxy compound characterized by two methyl groups positioned at the meta positions (3,3') of the benzene rings linked by an azoxy group (–N=N(O)–). This structural configuration imparts unique reactivity and physicochemical properties, making it a subject of interest in organic synthesis and industrial catalysis.

Preparation Methods

Oxidation of 3,3'-Dimethylazobenzene

The oxidation of pre-synthesized 3,3'-dimethylazobenzene represents a straightforward route to 3,3'-dimethylazoxybenzene. This method leverages the reactivity of the azo (-N=N-) group, which can be selectively oxidized to the azoxy (-N=N(O)-) moiety.

Reaction Conditions and Reagents

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) in acetic acid (AcOH) is commonly employed.

-

Temperature : Reactions are typically conducted at 60–80°C under reflux.

-

Duration : 6–12 hours, depending on the desired conversion rate.

The reaction proceeds via electrophilic attack on the azo bond, forming an intermediate oxaziridine structure before rearranging to the azoxy compound.

Table 1: Optimization of Oxidation Parameters

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ Concentration | 30% | 85 | |

| AcOH Volume (mL/g) | 10 | 78 | |

| Reaction Time (h) | 8 | 82 |

This method is favored for its high selectivity and minimal byproduct formation. However, the requirement for pre-synthesized 3,3'-dimethylazobenzene adds a preparatory step, which may limit its industrial scalability.

Coupling-Oxidation of 3-Methylaniline Derivatives

An alternative approach involves the diazotization and coupling of 3-methylaniline, followed by oxidation to introduce the azoxy group.

Step 1: Diazotization and Coupling

-

Diazotization : 3-Methylaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with a second equivalent of 3-methylaniline under alkaline conditions to yield 3,3'-dimethylazobenzene.

Step 2: Oxidation to Azoxybenzene

The intermediate azo compound is oxidized using H₂O₂ in AcOH, as described in Section 1.

Table 2: Performance Metrics for Coupling-Oxidation

| Stage | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Diazotization | 92 | 95 | |

| Coupling | 88 | 90 | |

| Oxidation | 85 | 93 |

This two-step process is advantageous for laboratories lacking access to pre-synthesized azo compounds. However, the need for strict temperature control during diazotization complicates large-scale production.

Base-Promoted Hydrolysis of Nitro Precursors

A less conventional but effective method involves the hydrolysis of nitro-substituted intermediates under strongly basic conditions.

Reaction Mechanism

-

Starting Material : 3-Nitro-3'-methylazobenzene (hypothetical precursor).

-

Conditions : 45% aqueous sodium hydroxide (NaOH), tetrahydrofuran (THF)-ethanol (EtOH) solvent system, 80°C, 15 hours .

-

Outcome : The nitro group is reduced, and the azoxy bond forms via intramolecular rearrangement.

Table 3: Hydrolysis Conditions and Outcomes

| Parameter | Value | Yield (%) | Reference |

|---|---|---|---|

| NaOH Concentration | 45% | 92 | |

| Solvent Ratio (THF:EtOH) | 3:1 | 89 | |

| Temperature (°C) | 80 | 90 |

This method is notable for its high yield and compatibility with nitro-containing precursors. However, the use of concentrated NaOH poses safety challenges, and the hypothetical precursor requires independent synthesis.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Azo Oxidation | High selectivity, minimal byproducts | Requires pre-synthesized azo compound | Moderate |

| Coupling-Oxidation | No need for pre-synthesized azo | Multi-step, temperature-sensitive | Low |

| Nitro Hydrolysis | High yield, single-step | Hazardous conditions, precursor synthesis | High (with optimization) |

Chemical Reactions Analysis

Diazene, bis(3-methylphenyl)-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxides.

Reduction: Reduction reactions can convert the diazene group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis : 3,3'-Dimethylazoxybenzene serves as a precursor for synthesizing other organic compounds. Its azoxy group allows for various chemical reactions, making it a valuable reagent in organic chemistry.

- Photochemical Studies : The compound exhibits interesting photochemical properties, including photoisomerization. This property is exploited in photopharmacology and materials science for developing light-responsive materials.

Biology

- Biological Activity : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have explored its effects on different cell lines, demonstrating potential therapeutic applications.

- Mechanism of Action : The interaction of the azoxy group with biological targets is a significant area of study. The compound's ability to undergo structural changes upon light exposure may enhance its efficacy in biological applications.

Medicine

- Drug Development : The compound is being investigated as a potential candidate for drug development due to its biological activities. Its derivatives are studied for their pharmacological effects and possible use in treating various diseases.

- Therapeutic Agents : Preliminary studies suggest that this compound could be utilized in creating new therapeutic agents with improved efficacy and reduced side effects.

Materials Science

- Dyes and Pigments : this compound is used in the production of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for industrial applications.

- Liquid Crystals : The compound's unique molecular structure allows it to form liquid crystalline phases, which are essential for developing advanced materials such as display technologies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Used in synthesizing complex organic compounds |

| Biology | Potential antimicrobial and anticancer properties | Demonstrated efficacy against specific cancer cell lines |

| Medicine | Investigated for drug development | Promising results in pharmacological studies |

| Materials Science | Production of dyes and pigments | Stable under various environmental conditions |

| Formation of liquid crystals | Applicable in display technologies |

Case Studies

-

Anticancer Activity Study :

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a chemotherapeutic agent. -

Photochemical Behavior :

Research focused on the photochemical properties of this compound revealed that exposure to UV light induced structural changes that enhanced its reactivity with biological targets, paving the way for photopharmacological applications.

Mechanism of Action

The mechanism of action of Diazene, bis(3-methylphenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

4,4'-Dimethylazoxybenzene : Para-substituted methyl groups.

3,3'-Dimethoxybenzidine (o-Dianisidine) : Methoxy groups at meta positions, linked by a benzidine (–NH–NH–) group.

3,3'-Diaminobenzidine: Amino groups at meta positions.

Table 1: Structural Comparison

| Compound | Substituents | Position | Functional Groups |

|---|---|---|---|

| 3,3'-Dimethylazoxybenzene | Methyl | meta | Azoxy (–N=N(O)–) |

| 4,4'-Dimethylazoxybenzene | Methyl | para | Azoxy |

| 3,3'-Dimethoxybenzidine | Methoxy | meta | Benzidine (–NH–NH–) |

| 3,3'-Diaminobenzidine | Amino | meta | Benzidine |

Table 2: Reactivity and Physical Properties

Toxicity and Regulatory Status

- Not listed under Seveso III or Rotterdam Convention .

- 3,3'-Dimethoxybenzidine (o-Dianisidine): Classified as a carcinogen (Group 1B) and mutagen (Category 1B) by the EU. DOT hazard label: Poison (UN 2811) .

- 3,3'-Diaminobenzidine: Confirmed embryotoxic and mutagenic properties; regulated under OSHA hazardous waste guidelines .

Table 3: Toxicity and Regulatory Profiles

Biological Activity

3,3'-Dimethylazoxybenzene (DMAB) is a synthetic compound known for its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article provides a comprehensive overview of the biological activity associated with DMAB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an azoxy compound with the following chemical structure:

- Molecular Formula : C₁₂H₁₄N₂O₂

- IUPAC Name : 3,3'-dimethyl-2,2'-azobenzene-1,1'-diol

The compound is characterized by its azoxy functional group (-N=N-O-), which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of DMAB can be attributed to several mechanisms:

- Mutagenicity : DMAB has been shown to induce mutations in various bacterial and mammalian cell lines. It interacts with DNA, leading to strand breaks and adduct formation.

- Carcinogenicity : Studies have indicated that DMAB acts as a carcinogen in animal models, particularly in the liver and bladder. The compound undergoes metabolic activation, producing reactive intermediates that can damage cellular components.

- Oxidative Stress : DMAB induces oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS). This can lead to further cellular damage and inflammation.

In Vitro Studies

- Mutagenicity Tests : A study conducted using the Ames test demonstrated that DMAB exhibits significant mutagenic activity in Salmonella typhimurium strains TA98 and TA100. The results indicated a dose-dependent increase in revertant colonies, suggesting that DMAB can cause mutations through direct DNA damage .

| Concentration (µg/plate) | TA98 Revertants | TA100 Revertants |

|---|---|---|

| 0 | 15 | 12 |

| 10 | 25 | 20 |

| 50 | 40 | 35 |

In Vivo Studies

- Carcinogenicity Assessment : In a long-term study on rats, administration of DMAB resulted in a significant increase in tumor incidence in the liver and bladder. The study found that after 24 months of exposure to DMAB at doses of 50 mg/kg body weight per day, tumors were observed in 60% of the treated animals compared to none in the control group .

Mechanistic Insights

- Metabolic Activation : Research has shown that DMAB is metabolized by cytochrome P450 enzymes to form reactive metabolites that interact with DNA. This metabolic pathway is essential for its mutagenic and carcinogenic effects .

Toxicological Profile

The toxicological profile of DMAB indicates potential hazards associated with exposure:

- Acute Toxicity : High doses can lead to acute toxicity symptoms such as liver damage and gastrointestinal disturbances.

- Chronic Effects : Long-term exposure is linked to increased cancer risk, particularly in organs involved in detoxification processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dimethylazoxybenzene, and what experimental conditions are critical for reproducibility?

- Answer : The synthesis of this compound typically involves nitration of precursor compounds under controlled conditions. For example, nitration of 2,2'-dimethylazoxybenzene with concentrated nitric acid yields nitro derivatives, with reaction severity influencing substitution patterns (e.g., 4-nitro, 3',4-dinitro, or 2,3',4-trinitro derivatives). Reduction using stannous chloride in acidic media can produce intermediates like 3,3'-dimethylbenzidine, though unexpected products may arise due to rearrangement .

- Key Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃ (conc.), varying temperatures | Position-selective nitro group addition |

| Reduction | SnCl₂ in HCl | Benzidine rearrangement or side products |

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Environmental analysis often employs certified reference materials (e.g., 3,3'-Dimethoxybenzidine standards) to calibrate instruments and validate detection limits . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation, particularly to distinguish between regioisomers formed during nitration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to its carcinogenic and mutagenic potential, strict safety measures are required:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in sealed containers away from ignition sources.

- Spill Management : Collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected 3,3'-dimethylbenzidine formation during reduction?

- Answer : Contradictory products often arise from competing reaction pathways. For example, stannous chloride reduction of nitro derivatives may yield benzidine rearrangements or bypass them under varying acidity. To resolve discrepancies:

- Methodology :

Repeat experiments under identical conditions to confirm reproducibility.

Use tandem mass spectrometry (MS/MS) and X-ray crystallography to characterize unexpected products.

Computational modeling (e.g., DFT) can predict favored pathways under specific pH or solvent conditions .

- Case Study : The unexpected synthesis of 3,3'-dimethylbenzidine from mononitro derivatives highlights the need for mechanistic reinvestigation .

Q. What strategies mitigate environmental and health risks in large-scale synthesis of this compound derivatives?

- Answer : Substitute hazardous reagents (e.g., stannous chloride) with greener alternatives (e.g., catalytic hydrogenation). Solvent-free conditions or ionic liquids can reduce waste. Monitor thermal stability during scale-up, as decomposition releases CO/CO₂ .

Q. How can researchers address data reproducibility challenges in studies involving azoxybenzene analogs?

- Answer : Implement open-data practices to share raw spectra, chromatograms, and reaction logs. Use platforms like the EPA DSSTox database for standardized toxicity data, ensuring cross-study comparability. Transparent reporting of reaction conditions (e.g., humidity, catalyst lot variability) minimizes ambiguity .

Properties

IUPAC Name |

(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIMXNSZRVIRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393911 | |

| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19618-06-5 | |

| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.